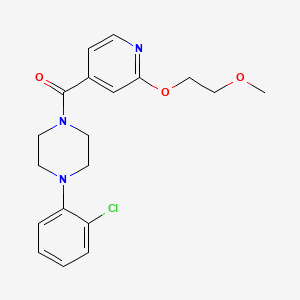
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone," is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antituberculosis properties . The compound is structurally related to various piperazine and piperidine derivatives that have been synthesized and characterized for their potential use as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves methods such as reductive amination, as seen in the preparation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . These methods are generally considered simple and convenient, providing a pathway to a variety of derivatives with potential biological activities. The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of piperazine and piperidine derivatives is often confirmed using X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring . Similarly, the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows distinct dihedral angles between the benzene ring and the piperidine rings, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
Piperazine and piperidine derivatives can undergo various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are crucial for the modification of the core structure to enhance biological activity or to introduce new functional groups that may improve pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of a hydroxypiperidine group can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's solubility and stability . The crystallographic data provide insights into the geometry around atoms such as sulfur, which can be distorted from a regular tetrahedron, as seen in the structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to "(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showcasing a range of activities against bacteria and fungi. Their research illustrates the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another area of research involves the molecular interactions of similar compounds with specific receptors. Shim et al. (2002) conducted a study on the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the antagonist behavior of these molecules and their potential therapeutic applications (Shim et al., 2002).
Structural and Optical Studies
Karthik et al. (2021) performed thermal, optical, etching, and structural studies along with theoretical calculations on a compound with a similar structure. Their work demonstrates the importance of structural analysis in understanding the properties and potential applications of these compounds (Karthik et al., 2021).
Antagonistic Properties
Research by Romero et al. (2012) on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) underscores the pharmaceutical potential of structurally related compounds. Their findings highlight the subnanomolar potencies of these compounds in functional assays, suggesting their use in treating conditions related to this receptor (Romero et al., 2012).
Mechanism of Action
Target of Action
Many piperazine compounds are known to interact with various neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . The specific targets would depend on the exact structure of the compound.
Mode of Action
The compound might bind to its target receptor and either activate it (agonist) or block it (antagonist), leading to changes in the signal transduction pathways within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might affect pathways involved in mood regulation, reward, and motor control .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRJIWXRUTTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

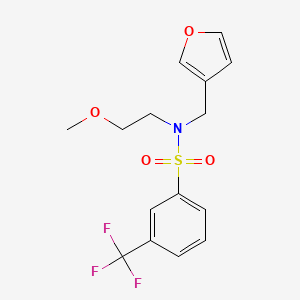
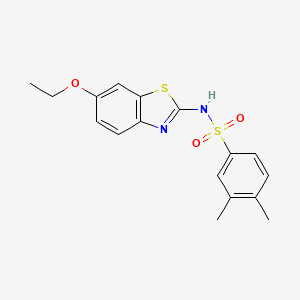

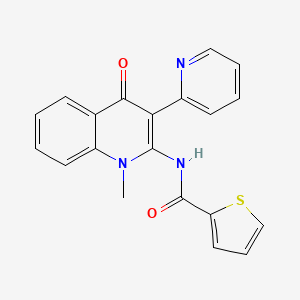

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)
![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

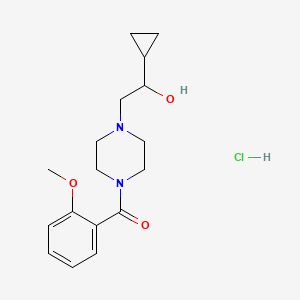
![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)